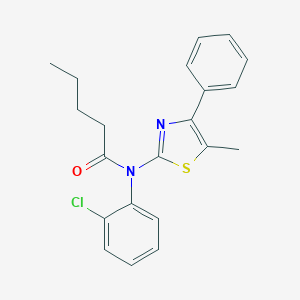![molecular formula C19H14ClNO B299898 N-[1,1'-biphenyl]-3-yl-4-chlorobenzamide](/img/structure/B299898.png)
N-[1,1'-biphenyl]-3-yl-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1,1'-biphenyl]-3-yl-4-chlorobenzamide, also known as BPBA, is a chemical compound that has been widely used in scientific research for its various applications. BPBA is a small molecule inhibitor that targets the enzyme protein disulfide isomerase (PDI), which plays a crucial role in protein folding and quality control in the endoplasmic reticulum (ER) of cells.
Mecanismo De Acción
N-[1,1'-biphenyl]-3-yl-4-chlorobenzamide inhibits the activity of PDI by binding to its active site and preventing the formation of disulfide bonds. This leads to the accumulation of misfolded proteins in the ER, which triggers the UPR. The UPR is activated through the activation of three transmembrane proteins: PERK, IRE1, and ATF6. These proteins initiate a cascade of events that aim to restore ER homeostasis by reducing protein synthesis and increasing the expression of chaperones.
Biochemical and Physiological Effects:
N-[1,1'-biphenyl]-3-yl-4-chlorobenzamide has been shown to have various biochemical and physiological effects on cells. Inhibition of PDI activity by N-[1,1'-biphenyl]-3-yl-4-chlorobenzamide leads to the accumulation of misfolded proteins in the ER, which triggers the UPR. The UPR aims to restore ER homeostasis by reducing protein synthesis and increasing the expression of chaperones. However, prolonged activation of the UPR can lead to cell death. N-[1,1'-biphenyl]-3-yl-4-chlorobenzamide has also been shown to have anti-tumor effects by inducing ER stress-mediated apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1,1'-biphenyl]-3-yl-4-chlorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that targets a specific enzyme, making it a useful tool to study the role of PDI in various cellular processes. N-[1,1'-biphenyl]-3-yl-4-chlorobenzamide is also relatively easy to synthesize and purify. However, there are also some limitations to using N-[1,1'-biphenyl]-3-yl-4-chlorobenzamide in lab experiments. N-[1,1'-biphenyl]-3-yl-4-chlorobenzamide has been shown to have off-target effects on other enzymes, which can complicate the interpretation of results. Additionally, the prolonged use of N-[1,1'-biphenyl]-3-yl-4-chlorobenzamide can lead to the activation of the UPR and cell death, which can limit its applicability in long-term studies.
Direcciones Futuras
There are several future directions for N-[1,1'-biphenyl]-3-yl-4-chlorobenzamide research. One area of interest is the development of more specific inhibitors of PDI that do not have off-target effects. Another area of interest is the study of the role of PDI in various diseases, such as cancer, neurodegenerative diseases, and viral infections. Additionally, the development of N-[1,1'-biphenyl]-3-yl-4-chlorobenzamide derivatives with improved pharmacological properties, such as increased solubility and bioavailability, could lead to the development of novel therapeutics. Finally, the study of the interaction between N-[1,1'-biphenyl]-3-yl-4-chlorobenzamide and other proteins involved in ER stress and the UPR could provide insights into the complex signaling pathways involved in these processes.
In conclusion, N-[1,1'-biphenyl]-3-yl-4-chlorobenzamide is a small molecule inhibitor that targets the enzyme PDI and has been widely used in scientific research for its various applications. N-[1,1'-biphenyl]-3-yl-4-chlorobenzamide has been shown to have several advantages and limitations for lab experiments and has several future directions for research. The study of N-[1,1'-biphenyl]-3-yl-4-chlorobenzamide and its effects on cellular processes could provide insights into the role of PDI in various diseases and lead to the development of novel therapeutics.
Métodos De Síntesis
N-[1,1'-biphenyl]-3-yl-4-chlorobenzamide can be synthesized through a multi-step process starting from 4-chlorobenzoic acid and biphenyl-3-carboxylic acid. The reaction involves the formation of an amide bond between the two starting materials, followed by the introduction of a chlorine atom at the para position of the benzene ring. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
N-[1,1'-biphenyl]-3-yl-4-chlorobenzamide has been widely used in scientific research as a tool to study the role of PDI in various cellular processes. PDI is an essential enzyme that catalyzes the formation and breakage of disulfide bonds in proteins. Disulfide bonds play a critical role in protein folding and stability, and their formation is crucial for the proper functioning of many proteins. N-[1,1'-biphenyl]-3-yl-4-chlorobenzamide inhibits the activity of PDI, leading to the accumulation of misfolded proteins in the ER and the activation of the unfolded protein response (UPR). The UPR is a cellular stress response that aims to restore ER homeostasis by increasing the expression of chaperones and reducing protein synthesis.
Propiedades
Nombre del producto |
N-[1,1'-biphenyl]-3-yl-4-chlorobenzamide |
|---|---|
Fórmula molecular |
C19H14ClNO |
Peso molecular |
307.8 g/mol |
Nombre IUPAC |
4-chloro-N-(3-phenylphenyl)benzamide |
InChI |
InChI=1S/C19H14ClNO/c20-17-11-9-15(10-12-17)19(22)21-18-8-4-7-16(13-18)14-5-2-1-3-6-14/h1-13H,(H,21,22) |
Clave InChI |
XYTSFEVYUQJBOL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B299815.png)
![Benzyl 1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethylcarbamate](/img/structure/B299817.png)
![Ethanone, 2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)-](/img/structure/B299819.png)
![3-methyl-N-{5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B299820.png)
![Acetamide, N-[3-(morpholine-4-carbonyl)phenyl]-2-naphthalen-1-yl-](/img/structure/B299823.png)
![2-({4-allyl-5-[4-(decyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B299827.png)
![N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide](/img/structure/B299828.png)
![N-[4-(ethylthio)phenyl]nicotinamide](/img/structure/B299832.png)
![N-(2-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide](/img/structure/B299833.png)
amino]benzoate](/img/structure/B299834.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-methylbenzoate](/img/structure/B299838.png)
![3-chloro-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B299840.png)

![2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B299843.png)